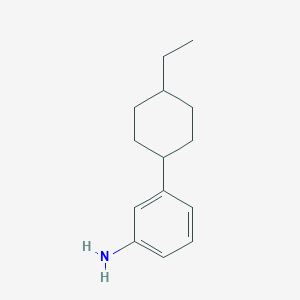

3-(4-Ethylcyclohexyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-(4-ethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-5,10-12H,2,6-9,15H2,1H3 |

InChI Key |

JEZCVZJORDXHJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Significance of Aniline Derivatives in Contemporary Chemical Research

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. Their importance stems from the reactivity of the amino group and the aromatic ring, which can be readily functionalized.

Aniline derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. bldpharm.com The amino group can be acylated, alkylated, and diazotized, opening pathways to a multitude of chemical transformations. The aromatic ring is susceptible to electrophilic substitution, with the amino group directing incoming substituents primarily to the ortho and para positions.

In materials science, aniline derivatives are precursors to conducting polymers, such as polyaniline, and are integral to the development of liquid crystals and other advanced materials. The ability to tune the electronic and physical properties of these materials by modifying the substituents on the aniline ring makes them a subject of continuous research.

Structural Features and Stereochemical Considerations of the Ethylcyclohexyl Moiety

The 3-(4-Ethylcyclohexyl)aniline molecule incorporates a 4-ethylcyclohexyl group attached to the meta position of the aniline (B41778) ring. This aliphatic substituent introduces significant structural and stereochemical complexity.

Furthermore, the attachment of the cyclohexyl ring to the aniline creates stereoisomers. The 4-ethylcyclohexyl group has two geometric isomers, cis and trans, depending on the relative orientation of the ethyl group and the point of attachment to the aniline ring. These diastereomers can exhibit different physical and chemical properties. For instance, in related compounds like 2-(4'-ethylcyclohexyl)aniline, the cis and trans isomers can be separated and have been assigned based on NMR coupling constants. googleapis.com

Table 1: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 2059935-17-8 | bldpharm.com |

| Molecular Formula | C14H21N | bldpharm.com |

| Molecular Weight | 203.32 g/mol | |

| IUPAC Name | This compound | bldpharm.com |

Overview of Research Trajectories for Arylamines in Chemical Synthesis and Materials Science

Classical Aromatic Amination Approaches and Their Adaptations

Traditional methods for the synthesis of aromatic amines have been adapted for the preparation of cyclohexyl anilines. These approaches often involve the reduction of nitro precursors or nucleophilic substitution reactions.

Reduction of Nitro Precursors to Amino-Substituted Cyclohexylbenzenes

A common and well-established method for synthesizing aromatic amines is the reduction of the corresponding nitroaromatic compounds. wikipedia.orgrsc.org This transformation is a cornerstone of industrial and laboratory synthesis due to the ready availability of nitroaromatic starting materials, which can often be prepared through electrophilic nitration of the parent arene.

The reduction of a nitro-substituted ethylcyclohexylbenzene to this compound can be achieved using various reducing agents and conditions. The choice of method often depends on factors such as substrate compatibility, selectivity, and scale. numberanalytics.com

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile. numberanalytics.comthieme.de The reaction typically involves hydrogen gas and a metal catalyst.

Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and platinum(IV) oxide are common catalysts for this transformation. wikipedia.orgnumberanalytics.com

Conditions: The reaction is often carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at pressures ranging from atmospheric to elevated pressures of hydrogen. chemistryviews.org Recent advancements have demonstrated efficient reductions in water using a Pd/C catalyst with a surfactant, which can be beneficial for greener synthesis. chemistryviews.org

Chemical Reduction: A variety of chemical reducing agents can also be employed.

Metal/Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. wikipedia.org

Hydrosulfites: Sodium hydrosulfite (Na₂S₂O₄) is another effective reagent for the reduction of nitroaromatics. wikipedia.org

Hydrazine (B178648): Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or zinc dust can be used for the reduction. wikipedia.orgniscpr.res.in This method can be advantageous due to its low cost. niscpr.res.in

Trichlorosilane: Trichlorosilane in the presence of an organic base has been developed as a chemoselective method for reducing nitro groups without affecting other reducible functional groups. google.com

The table below summarizes various conditions for the reduction of nitroaromatics, which are applicable to the synthesis of this compound from its nitro precursor.

| Catalyst/Reagent | Solvent | Temperature (°C) | Key Features |

| Pd/C, H₂ | Ethanol/Methanol | Room Temperature | High efficiency, clean reaction. numberanalytics.comchemistryviews.org |

| Raney Nickel, H₂ | Ethanol | Room Temperature | Effective catalyst. wikipedia.org |

| Iron, HCl | Aqueous/Alcohol | Reflux | Classical, cost-effective method. wikipedia.org |

| Zinc, NH₄Cl | Aqueous | Room Temperature | Mild conditions. scispace.com |

| Na₂S₂O₄ | Water/Methanol | Varies | Useful for selective reductions. wikipedia.org |

| Hydrazine, Zinc dust | Methanol | Room Temperature | Low-cost system. niscpr.res.in |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAᵣ) offers another route to form the C-N bond in aryl amines. masterorganicchemistry.commasterorganicchemistry.com This reaction typically involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile, such as an amine. masterorganicchemistry.com For the synthesis of this compound, this would involve reacting a derivative of 1-ethyl-4-(3-halophenyl)cyclohexane with an amine source or reacting 3-haloaniline with a 4-ethylcyclohexyl nucleophile.

The reactivity in SₙAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While classical SₙAr reactions often require harsh conditions, recent developments have expanded the scope of this methodology. acs.org For instance, intramolecular SₙAr reactions have been shown to proceed even with electron-rich arenes. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, offering mild conditions and broad functional group tolerance. wikipedia.orgmit.edu These methods are particularly valuable for constructing complex molecules.

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.orgname-reaction.comjk-sci.com This reaction has become a mainstay in both academic and industrial settings for the synthesis of a wide array of arylamines. mit.edu

The general transformation involves the reaction of an aryl halide (e.g., 3-bromo- (B131339) or 3-chloro-(4-ethylcyclohexyl)benzene) with an amine source in the presence of a palladium catalyst and a base. organic-chemistry.org The development of various phosphine (B1218219) ligands has been crucial to the success and broad scope of this reaction. wikipedia.orgjk-sci.com

Key Components of Buchwald-Hartwig Amination:

Palladium Precatalysts: A variety of Pd(0) and Pd(II) sources can be used.

Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle. Examples include bidentate ligands like BINAP and DPEPhos, as well as highly effective monodentate ligands from the Buchwald and Hartwig groups. wikipedia.orgjk-sci.com The choice of ligand can be critical for achieving high yields, especially with less reactive aryl chlorides. jk-sci.com

Bases: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium carbonate (K₂CO₃) are commonly used to deprotonate the amine. jk-sci.commit.edu

Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed. jk-sci.com

Recent advancements have led to the development of highly active catalyst systems that can operate under milder conditions and with lower catalyst loadings. mit.edu For instance, the use of aqueous ammonia (B1221849) as the amine source has been made possible through the development of new ligands that prevent catalyst deactivation. nih.govorganic-chemistry.org

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Scope |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | Aryl bromides, iodides. wikipedia.org |

| Pd(OAc)₂ / Buchwald Ligands | Cs₂CO₃ | Dioxane | 80-110 | Aryl chlorides, bromides, triflates. mit.edu |

| [Pd(NHC)] complexes | K₃PO₄ | Toluene | 100 | Aryl chlorides. jk-sci.com |

| Pd/KPhos | KOH (aqueous) | Dioxane/Water | 100 | Aryl bromides and chlorides with aqueous ammonia. nih.govorganic-chemistry.org |

Suzuki-Miyaura Coupling for Aryl Halide Precursors

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. rsc.org While primarily used for C-C bond formation, it can be strategically employed in a multi-step synthesis of this compound.

One synthetic route could involve the Suzuki-Miyaura coupling of a boronic acid or ester derivative of 4-ethylcyclohexane with a protected or masked aniline derivative, such as a bromoaniline. rsc.org For example, coupling 4-ethylcyclohexylboronic acid with 3-bromoaniline (B18343) would directly yield the target molecule. Alternatively, coupling with a nitro-substituted aryl halide followed by reduction of the nitro group provides another pathway.

The reaction conditions for Suzuki-Miyaura coupling are generally mild and tolerant of a wide range of functional groups. rsc.org

| Palladium Catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Cs₂CO₃ | DMF, Dioxane, Toluene/Water |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane, THF |

| PdCl₂(dppf) | dppf | Na₂CO₃ | Acetonitrile/Water |

Recent research has focused on developing methods for the coupling of unprotected ortho-bromoanilines, which can be challenging substrates. rsc.org

Chan-Lam Amination of Boronic Esters with Aniline Linkers

The Chan-Lam amination (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed cross-coupling reaction that forms a C-N bond between an organoboron reagent (such as a boronic acid or ester) and an amine. organic-chemistry.orgambeed.com This reaction offers an alternative to palladium-catalyzed methods and is often complementary in scope.

The synthesis of this compound via this method would involve the reaction of 3-aminophenylboronic acid or its ester with 4-ethylcyclohexylamine, or conversely, the reaction of 4-ethylcyclohexylboronic acid with aniline. The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, and an oxidant, which can be atmospheric oxygen. ambeed.comresearchgate.net

Recent studies have focused on overcoming limitations of the Chan-Lam amination, such as the poor reactivity of certain boronic esters and side reactions like protodeboronation. organic-chemistry.org The addition of boric acid has been shown to improve reaction efficiency and expand the substrate scope to include boronic esters. organic-chemistry.org

| Copper Source | Ligand (optional) | Base (optional) | Solvent | Oxidant |

| Cu(OAc)₂ | Pyridine, DMAP | Et₃N | Dichloromethane, Toluene | Air (O₂) |

| CuI | None | Cs₂CO₃ | DMF | None (if Cu(I) is used) |

This method is particularly useful for the N-arylation of a wide variety of amines, amides, and other nitrogen-containing nucleophiles. researchgate.net

Green Chemistry and Sustainable Synthesis Approaches for this compound and Related Cyclohexyl Aniline Isomers

The development of synthetic methodologies in modern organic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and enhance sustainability. These principles are particularly relevant in the synthesis of industrial chemicals such as this compound and its isomers. The focus has shifted towards creating processes that are not only efficient in terms of yield but also minimize waste, reduce energy consumption, and utilize less hazardous materials. This section explores sustainable synthesis approaches applicable to cyclohexyl aniline derivatives, highlighting microwave-assisted techniques and solvent-free systems that contribute to a greener chemical industry.

Microwave-Assisted Organic Synthesis (MAOS) Techniques for Aniline Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in green chemistry, offering significant advantages over conventional heating methods. researchgate.netchemicaljournals.com This technique utilizes microwave irradiation to heat reactions, which is based on the ability of a solvent or reagent to absorb microwave energy and convert it into heat through dielectric heating. researchgate.netrsc.org This process involves two primary mechanisms: dipolar polarization and ionic conduction. nih.gov The result is a rapid and uniform rise in temperature throughout the reaction mixture, leading to dramatically reduced reaction times, often from hours to mere minutes, and frequently resulting in higher product yields and purity. researchgate.netchemicaljournals.comnih.gov

The application of MAOS to the synthesis of aniline derivatives has been demonstrated in various contexts, showcasing its potential for preparing compounds like this compound. For instance, microwave irradiation has been successfully used in the synthesis of N-phenyl succinimide (B58015) from aniline and succinic anhydride (B1165640) in a solvent-less system, completing the reaction in 4 minutes compared to the 10 hours required for traditional synthesis. chemicaljournals.com Similarly, the synthesis of unsymmetrical azo dyes by coupling nitroarenes with aniline derivatives under microwave conditions has been achieved in minutes with yields up to 97%. nih.gov

These examples, while not directly involving this compound, illustrate the profound impact of MAOS on reactions involving the aniline scaffold. The rapid, efficient, and clean nature of MAOS makes it an attractive alternative for the industrial synthesis of complex aniline derivatives. chemicaljournals.com The key benefits are a substantial reduction in energy consumption and the potential to eliminate or reduce the use of high-boiling, often toxic, solvents. researchgate.netbibliotekanauki.pl

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Aniline Derivatives

This table provides illustrative examples from research on aniline derivatives to highlight the general advantages of MAOS.

| Reaction Type | Conventional Method (Time) | MAOS Method (Time) | Yield (MAOS) | Reference |

| N-phenyl succinimide synthesis | 10 hours | 4 minutes | High | chemicaljournals.com |

| Azo dye synthesis | Several hours | 8-10 minutes | up to 97% | nih.gov |

| α-arylpyrrole synthesis | 5 hours | 1 hour | 95% (vs 70% conventional) | nih.gov |

| N-formylation of anilines | Several hours | 30-60 seconds | Excellent | bibliotekanauki.pl |

Solvent-Free Reaction Systems for Enhanced Atom Economy

A core principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the final product. Solvent-free reaction systems are a direct approach to improving atom economy and reducing waste, as solvents often constitute the largest mass component of a reaction and contribute significantly to environmental pollution. bibliotekanauki.plcmu.edu

Conducting reactions in the absence of a solvent, or "neat," offers numerous benefits. It simplifies the reaction setup and workup procedures, reduces the cost associated with solvent purchase and disposal, and eliminates the environmental and safety hazards posed by volatile organic compounds (VOCs). chemicaljournals.comacs.org

For the synthesis of aniline derivatives, solvent-free conditions have proven to be highly effective. For example, the condensation of anilines with aromatic aldehydes to form azomethines proceeds with high efficiency in the absence of a solvent. cmu.edu In another instance, the synthesis of rigid diazocines from aminophenones demonstrated that the best yields were achieved under solvent-free conditions, highlighting the potential for this method to be superior to solution-phase chemistry. acs.orgnih.gov

The synthesis of precursors to cyclohexyl anilines can also be achieved using solvent-free methods. For example, sodium cyclohexylamide has been synthesized by the mechanical ball-milling of cyclohexylamine (B46788) and sodium hydride without any solvent. rsc.org This mechanochemical approach is an energy-efficient and clean alternative to traditional solution-based methods. While direct solvent-free synthesis of this compound is not widely documented, the successful application of these techniques to related structures strongly suggests their feasibility and potential benefits.

Table 2: Examples of Solvent-Free Synthesis for Aniline-Related Compounds

This table showcases research where solvent-free conditions led to efficient chemical transformations relevant to the synthesis of aniline derivatives.

| Reaction Product | Reactants | Conditions | Key Advantage | Reference |

| N-phenyl succinimide | Aniline, succinic anhydride | Microwave irradiation, no solvent | Reaction time reduced to 4-5 minutes | chemicaljournals.com |

| Azomethines | Anilines, aromatic aldehydes | Neat reaction | Quantitative yields | cmu.edu |

| Epoxydibenzo[b,f] nih.govfigshare.comdiazocines | o-Aminobenzophenones | Thermal, no solvent | Higher yield (95%) than solvent-based methods | acs.orgnih.gov |

| Sodium cyclohexylamide | Cyclohexylamine, sodium hydride | Ball-milling, no solvent | Avoids solvent adducts and purification steps | rsc.org |

By adopting methodologies such as Microwave-Assisted Organic Synthesis and solvent-free reaction systems, the synthesis of this compound and its isomers can align more closely with the principles of green chemistry, leading to more sustainable and economically viable industrial processes.

Electrophilic Aromatic Substitution Reactions on the Aniline Core

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org In this compound, the aniline core is substituted at the meta position with a 4-ethylcyclohexyl group. Consequently, incoming electrophiles are directed to the positions ortho (2 and 6) and para (4) to the amino group.

However, the large 4-ethylcyclohexyl group at position 3 exerts significant steric hindrance, which can influence the regioselectivity of these reactions. Substitution at the C2 position is likely to be sterically hindered. Therefore, electrophilic attack is favored at the C4 and C6 positions.

Like other highly reactive amines, direct reactions such as nitration or bromination can lead to over-reaction and the formation of multiple substitution products or oxidative decomposition. libretexts.org To achieve mono-substitution, the reactivity of the amino group is often attenuated by converting it into an amide, such as an acetanilide, via acylation. wikipedia.orglibretexts.org This protecting group can be removed by hydrolysis after the desired substitution has been achieved. libretexts.org Friedel-Crafts reactions are generally not feasible with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling a variety of derivatization reactions at this site.

The primary amino group of this compound readily undergoes acylation with acyl chlorides or acid anhydrides to form stable amide derivatives. wikipedia.orggoogle.com This reaction is fundamental for introducing a wide range of functional groups and is also used as a protective strategy in multi-step syntheses. libretexts.org

Alkylation of the amino group can lead to the formation of secondary and tertiary amines. Reductive alkylation, which involves reacting the aniline with a ketone or aldehyde in the presence of a reducing agent, is a common method for preparing N-alkylated derivatives. google.com For instance, reacting an aniline with a ketone under hydrogen pressure with a platinum or palladium catalyst can yield N-alkylated products. google.com

Table 1: Representative Nucleophilic Reactions of the Amino Group

| Reaction Type | Reagent/Catalyst | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide (Anilide) | Reaction with acyl chlorides or anhydrides. wikipedia.org |

| Reductive Alkylation | Ketone (e.g., Acetone), H₂, Pt/Pd catalyst, Acid | Secondary Amine | Hydrogenation at elevated temperature and pressure (e.g., 80-125 °C, >500 psi). google.com |

| Negishi Coupling | Organozinc reagent, Pd catalyst | N-Aryl derivative | Coupling with organozinc compounds in the presence of a palladium catalyst. nih.gov |

This table presents generalized conditions for reactions involving anilines, which are applicable to this compound.

The nucleophilic amino group of this compound can react with aldehydes and ketones to form imines (Schiff bases). This condensation reaction is typically reversible and acid-catalyzed.

Similarly, reaction with hydrazine or its derivatives yields hydrazones. wikipedia.org Hydrazones are a class of organic compounds with the general structure R¹R²C=N-NH₂. wikipedia.org Aniline and its derivatives can act as nucleophilic catalysts to accelerate the rate of hydrazone formation, broadening the scope of this reaction in fields like dynamic covalent chemistry. nih.gov

Oxidation Chemistry of Arylamine Functionalities

The oxidation of arylamines like this compound is complex and can yield a variety of products, including azoxybenzenes, azobenzenes, and nitrosobenzenes, depending on the oxidant and reaction conditions. nih.gov

The controlled, selective oxidation of anilines to valuable compounds like azoxybenzenes and azobenzenes is a significant area of research. nih.govnih.gov Various catalytic systems have been developed to steer the reaction towards a specific product.

For example, heterogeneous catalysts such as zirconium hydroxide (B78521) (Zr(OH)₄) have been shown to effectively catalyze the selective oxidation of anilines. nih.gov By using an oxidant like hydrogen peroxide (H₂O₂) and simply changing the solvent, the reaction can be directed to produce azoxybenzenes or azobenzenes. nih.gov Similarly, molecular molybdenum oxide catalysts can achieve high selectivity for either azoxybenzenes or azobenzenes by adjusting additives and solvents. nih.gov Titanium silicate (B1173343) molecular sieves (TS-1) are also effective catalysts for the selective oxidation of anilines to azoxybenzenes using H₂O₂ as a green oxidant. sioc-journal.cniitm.ac.in

Table 2: Catalytic Systems for Selective Oxidation of Anilines

| Catalyst System | Oxidant | Major Product | Key Feature | Reference |

|---|---|---|---|---|

| Zr(OH)₄ | H₂O₂ or O₂ | Azoxybenzenes, Azobenzenes, or Nitrosobenzenes | Selectivity controlled by regulating the reaction solvent. | nih.gov |

| [N(C₄H₉)₄]₂[Mo₆O₁₉] | H₂O₂ | Azoxybenzenes or Azobenzenes | Selectivity controlled by changing additives and solvent. | nih.gov |

| NaF (weak base) | H₂O₂ | Azoxybenzenes | Base-catalyzed, metal-free system. | nih.govsemanticscholar.org |

| NaOMe (strong base) | H₂O₂ | Nitroaromatics | Selectivity depends on the strength of the base. | nih.govsemanticscholar.org |

| Nb-peroxo@iron oxides | H₂O₂ | Azoxybenzene (B3421426) | Heterogeneous catalyst active at room temperature. | rsc.orgufop.br |

This table summarizes findings on the oxidation of anilines. The principles are applicable to this compound, though specific yields may vary.

The mechanism for the oxidation of anilines is multifaceted. A plausible pathway for the formation of azoxybenzene involves the initial oxidation of the aniline to a phenylhydroxylamine intermediate. nih.govsemanticscholar.org This intermediate can be further oxidized to a nitrosobenzene (B162901). nih.govsemanticscholar.org The subsequent condensation of the phenylhydroxylamine and nitrosobenzene intermediates leads to the formation of an azoxybenzene. nih.govsemanticscholar.org

The selectivity of the reaction is highly dependent on the reaction conditions. For instance, in base-catalyzed oxidations using hydrogen peroxide, a mild base like sodium fluoride (B91410) (NaF) facilitates the condensation to azoxybenzene. nih.govsemanticscholar.org In contrast, a stronger base like sodium methoxide (B1231860) (NaOMe) can promote further oxidation to form nitroaromatic compounds. nih.govsemanticscholar.org Mechanistic studies and DFT calculations on systems like Zr(OH)₄ catalysis suggest that different active sites on the catalyst are responsible for activating O₂ versus H₂O₂, providing a basis for the observed selectivity. nih.gov

Metal-Catalyzed Transformations Involving the Aniline Moiety

The aniline functional group is a cornerstone in modern synthetic chemistry, offering a rich platform for metal-catalyzed transformations. These reactions leverage the nucleophilicity of the amine and its ability to coordinate with transition metals, enabling the selective functionalization of C-H bonds within the molecule.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. nih.govrsc.org In the context of aniline derivatives, the amino group can act as a directing group, guiding the catalyst to activate specific C-H bonds, typically at the ortho position. beilstein-journals.org However, strategies for meta and para functionalization have also been developed. nih.gov

Transition-metal-catalyzed C-H activation allows for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netcore.ac.uk For anilines, palladium and nickel are common catalysts. For instance, palladium-catalyzed carbonylation of N-alkyl anilines has been shown to produce isatoic anhydrides under mild conditions. acs.org This reaction proceeds via a proposed electrophilic palladation mechanism, where electron-rich substrates tend to show higher reactivity. acs.org Similarly, nickel-catalyzed C-H alkylation of anilines bearing a pyrimidinyl directing group can achieve selective ortho-alkylation with a broad range of alkyl bromides. mdpi.com The directing group can often be removed after the reaction to reveal the functionalized aniline. mdpi.com

For a substrate like this compound, the amino group would be expected to direct C-H activation to the ortho positions (positions 2 and 4). The bulky 4-ethylcyclohexyl group at the meta-position (position 3) would likely exert a significant steric influence, potentially favoring functionalization at the less hindered C-2 position over the C-4 position. The development of C-H functionalization reactions often involves careful selection of the catalyst, ligands, and directing groups to achieve the desired regioselectivity. mdpi.comsnnu.edu.cn

Table 1: Examples of Metal-Catalyzed C-H Functionalization of Aniline Derivatives This table presents generalized findings for aniline derivatives, as specific data for this compound was not available in the provided search results.

| Reaction Type | Catalyst System | Directing Group | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Carbonylation | Pd(OAc)₂ / Cu(OAc)₂ | N-Alkyl | ortho | Isatoic Anhydride | acs.org |

| Alkylation | NiCl₂(DME) / Dt-BEDA | N-Pyrimidinyl | ortho | ortho-Alkylated Aniline | mdpi.com |

| Arylation | Pd(OAc)₂ / Ligand | Amide (PIP) | C(sp³)–H | α,β-Stereogenic Amide | snnu.edu.cn |

| Acetoxylation | Palladium Catalyst | Removable Template | meta | meta-Acetoxylated Aniline | nih.gov |

The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into organic molecules can dramatically alter their physical and biological properties, enhancing lipophilicity, metabolic stability, and bioavailability. semanticscholar.orgacs.org Visible-light photoredox catalysis has become a prominent method for these transformations due to its mild reaction conditions and high functional group tolerance. semanticscholar.orgmdpi.com

This methodology typically involves a photocatalyst (such as an iridium or ruthenium complex, or an organic dye like Rose Bengal) that, upon excitation by visible light, initiates a single electron transfer (SET) process. mdpi.comconicet.gov.ar In the context of fluoroalkylation, the excited photocatalyst can reduce a fluoroalkyl source (e.g., CF₃SO₂Na, perfluoroalkyl iodides) to generate a highly reactive fluoroalkyl radical. conicet.gov.aracs.orgresearchgate.net This radical then adds to the electron-rich aniline ring to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the final fluoroalkylated product. mdpi.com

Dual catalytic systems, often combining a photoredox catalyst with a copper catalyst, have been developed to improve the efficiency and generality of these reactions. acs.orgresearchgate.netacs.org The copper salt is believed to trap and transfer the trifluoromethyl radicals during the reaction. acs.org The regioselectivity of the reaction on the aniline ring depends on the substitution pattern. While para-substituted anilines often yield the ortho-substituted product, meta-substituted substrates can result in a mixture of regioisomers. mdpi.com For this compound, fluoroalkylation would be expected to occur primarily at the ortho and para positions relative to the activating amino group (positions 2, 4, and 6), with the steric bulk of the ethylcyclohexyl group potentially influencing the product distribution.

Table 2: Examples of Photoredox-Catalyzed Fluoroalkylation of Aniline Derivatives This table presents generalized findings for aniline derivatives, as specific data for this compound was not available in the provided search results.

| Fluoroalkyl Source | Photocatalyst | Co-catalyst / Additive | Solvent | Product | Reference |

|---|---|---|---|---|---|

| CF₃SO₂Na (Langlois Reagent) | Eosin Y | CuCl₂ | DMSO | ortho-Trifluoromethylated Aniline Derivatives | acs.orgacs.org |

| n-C₄F₉I | Rose Bengal | Cs₂CO₃ | MeCN | Perfluorobutyl-substituted Anilines | conicet.gov.arresearchgate.net |

| Perfluoroalkyl Iodides | fac-Ir(ppy)₃ | K₂CO₃ | DCM | Perfluoroalkylated Aniline Derivatives | mdpi.com |

| Togni's Reagent | Ir(ppy)₃ | - | - | Trifluoromethylated Anilines | conicet.gov.ar |

Monomeric Precursors for Polymer Synthesis

As a derivative of aniline, this compound is a prime candidate for creating novel polymers with tailored characteristics. The presence of the amine group allows for its direct incorporation into polymer chains through various polymerization techniques, while the ethylcyclohexyl group influences the resulting polymer's solubility, morphology, and processability.

Polyaniline (PANI) is one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical conductivity. wikipedia.orgkpi.ua The fundamental structure of polyaniline consists of repeating aniline units, which can exist in different oxidation states. wikipedia.org The emeraldine (B8112657) salt form is the most useful as it is highly electrically conducting upon doping with an acid. wikipedia.org

The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical oxidation. wikipedia.orgkpi.uagoogle.com In this process, the aniline monomer is oxidized to form radical cations, which then couple to form dimers, oligomers, and ultimately the final polymer chain. youtube.com By substituting the parent aniline monomer with this compound, a polyaniline analogue can be synthesized. The incorporation of the bulky and non-polar 3-(4-ethylcyclohexyl) substituent onto the polymer backbone is expected to have several significant effects:

Solubility: The aliphatic cyclohexyl group can enhance the solubility of the resulting polymer in common organic solvents, which is a major challenge for the parent polyaniline. nih.gov Improved solubility facilitates easier processing and characterization of the material.

Morphology: The substituent can disrupt the close packing of polymer chains, potentially leading to a more amorphous structure. This can influence the material's mechanical properties and charge transport dynamics.

Conductivity: While the π-conjugated backbone responsible for conductivity is preserved, the large side group may increase the distance between chains, potentially hindering inter-chain charge hopping and thus modifying the bulk conductivity.

The synthesis is typically carried out in an acidic medium using an oxidant like ammonium (B1175870) persulfate. google.comnih.gov The resulting polymer would be a substituted polyaniline, where the fundamental conductive mechanism through the conjugated backbone is retained, but its macroscopic properties are modulated by the sterically demanding side group.

Electrochemical polymerization is a powerful technique that allows for the growth of polymer films directly onto an electrode surface, offering precise control over film thickness and morphology. semanticscholar.orgscispace.comresearchgate.net The process involves the anodic oxidation of the monomer in an electrolyte solution. nih.gov For aniline and its derivatives, this method is well-established for creating uniform, conductive films. scispace.comrsc.org

When this compound is used as the monomer, the electrochemical polymerization process would proceed through the following general steps:

Oxidation: The monomer is oxidized at the anode to form a radical cation.

Coupling: These reactive radical cations couple with each other, primarily at the para-position relative to the amine group, to form dimers and oligomers.

Deposition and Growth: As the oligomers become insoluble in the electrolyte, they deposit onto the electrode surface, and further chain propagation occurs in a solid-state polymerization process. scispace.com

The presence of the substituent at the meta-position leaves the para-position open for polymerization, allowing for the formation of a linear polymer chain analogous to standard polyaniline. The electrochemical conditions, such as the applied potential, solvent, and electrolyte, can be tuned to control the properties of the resulting polymer film. researchgate.net This strategy is valuable for creating functional materials for applications like sensors, electrochromic devices, and corrosion protection coatings, where the modified properties imparted by the ethylcyclohexyl group can be advantageous. nih.gov

Intermediates in Liquid Crystal Design

The molecular shape of this compound, featuring a rigid core (phenyl and cyclohexyl rings) and a flexible tail (ethyl group), makes it an excellent candidate as an intermediate in the synthesis of liquid crystals (LCs). Liquid crystalline molecules, or mesogens, possess a combination of molecular rigidity and flexibility that allows them to self-assemble into phases with long-range orientational order but lacking long-range positional order. greyhoundchrom.com

The ability of a molecule to form liquid crystalline phases (mesophases) is highly dependent on its structure. beilstein-journals.org Key factors include the aspect ratio (length-to-breadth), the rigidity of the core, and the nature of the terminal groups. The 4-alkylcyclohexyl-aniline moiety is a common structural motif in calamitic (rod-like) liquid crystals. researchgate.net

Core Structure: The combination of a benzene (B151609) ring and a cyclohexane (B81311) ring provides the necessary rigidity for the molecular core.

Terminal Group: The ethyl group on the cyclohexane acts as a flexible tail, which helps to lower the melting point and promote the formation of mesophases.

Linkage Position: The position of the aniline's amine group and its linkage to the cyclohexyl ring are critical. In this compound, the meta-substitution creates a "bent" or non-linear shape compared to its para-isomer, 4-(4-Ethylcyclohexyl)aniline. This bend can frustrate simple packing and favor the formation of specific mesophases, such as nematic phases, over more ordered smectic phases. beilstein-journals.org

The properties of liquid crystals are highly sensitive to small changes in molecular structure. By comparing isomers and related compounds, clear structure-property relationships can be established. For instance, increasing the length of the alkyl chain often stabilizes smectic phases, while the introduction of lateral substituents can disrupt molecular packing and lower clearing temperatures (the temperature at which the material becomes an isotropic liquid).

Table 1: Comparison of Isomeric Effects on Liquid Crystal Properties (Illustrative)

| Property | Para-Substituted Isomer (e.g., 4-alkyl) | Meta-Substituted Isomer (e.g., 3-alkyl) |

|---|---|---|

| Molecular Shape | More linear, rod-like | Bent-core or non-linear |

| Packing Efficiency | Higher, favors smectic phases | Lower, favors nematic phases |

| Melting Point | Generally higher | Generally lower |

| Clearing Temperature | Can be higher due to stable packing | Often lower due to disrupted packing |

This table provides generalized trends. Actual transition temperatures depend on the complete molecular structure.

Polyacetylene and its derivatives are conjugated polymers that can exhibit interesting electronic and optical properties. mdpi.com By attaching mesogenic side chains to a polyacetylene backbone, it is possible to create materials that combine the properties of liquid crystals and conducting polymers. acs.org Such side-chain liquid crystalline polymers can exhibit self-ordering behavior, which can be used to align the conjugated backbones and achieve anisotropic material properties. ust.hk

The synthesis of such a polymer using this compound as a precursor would involve a multi-step process:

Monomer Functionalization: The this compound molecule must first be modified to incorporate a polymerizable acetylene (B1199291) group. This could be achieved, for example, by reacting the aniline's amine group to link it to an acetylene-containing moiety.

Polymerization: The resulting mesogenic acetylene monomer is then polymerized, typically using a transition metal catalyst (e.g., Rh or Mo-based catalysts), to form the high molecular weight polyacetylene derivative. acs.org

Self-Assembly: The resulting polymer would consist of a rigid polyacetylene main chain and pendant this compound-based side chains. Under appropriate temperature conditions, the mesogenic side chains can self-assemble into liquid crystalline phases, inducing a corresponding order in the polymer backbones.

These materials are of interest for applications requiring ordered conjugated polymers, such as polarized light-emitting diodes and anisotropic conducting films.

Precursors for Optoelectronic Materials and Devices

The derivatives of this compound are promising precursors for a range of optoelectronic materials. The combination of a π-conjugated system (the aniline ring) with functionalities that allow for the formation of ordered structures (liquid crystals) or extended conjugation (conducting polymers) is key to their utility.

Conducting Polymer Analogues: As discussed, polymers based on this compound are part of the polyaniline family. These materials have applications in electrochromic devices (smart windows), where the color of the polymer film changes in response to an applied voltage. nih.gov They can also be used as active layers in chemical sensors and as antistatic coatings.

Liquid Crystalline Materials: The use of this compound as an intermediate for liquid crystals is directly relevant to display technologies. nbinno.com While specific derivatives might be used in mixtures for LCDs, the combination of liquid crystallinity with other functional properties opens up further possibilities. For example, liquid crystalline semiconductors are being explored for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the self-ordering nature of the liquid crystal phase can enhance charge carrier mobility.

The unique structure of this compound provides a platform for creating materials where electrical conductivity, optical properties, and macroscopic order can be precisely controlled through chemical synthesis.

Theoretical and Computational Studies on 3 4 Ethylcyclohexyl Aniline

Electronic Structure Analysis and Molecular Orbital Theory

HOMO-LUMO Energy Gaps and Their Implications for Reactivity

In molecular orbital (MO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally signifies a molecule that is more easily polarized, more chemically reactive, and considered a "soft" molecule.

For aniline (B41778), the parent molecule, the HOMO is primarily located on the benzene (B151609) ring and the nitrogen atom, reflecting the distribution of the highest energy electrons. The LUMO is distributed over the aromatic ring. The introduction of the 4-ethylcyclohexyl group, an alkyl substituent, acts as an electron-donating group (EDG) through an inductive effect. This donation of electron density to the aromatic ring raises the energy of the HOMO. Consequently, the HOMO-LUMO energy gap in 3-(4-Ethylcyclohexyl)aniline is expected to be smaller than that of unsubstituted aniline.

This reduced energy gap implies that this compound is more reactive towards electrophiles compared to aniline. The higher energy HOMO makes it a better electron donor, facilitating reactions such as electrophilic aromatic substitution.

Table 1: Illustrative Frontier Orbital Energies

This table presents hypothetical but representative energy values based on established chemical principles to illustrate the effect of the ethylcyclohexyl substituent.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implied Reactivity |

| Aniline | -5.50 | 1.50 | 7.00 | Baseline |

| This compound | -5.35 | 1.45 | 6.80 | Higher |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to model chemical reactions. It allows for the detailed examination of reaction pathways, including the identification of transition states and the calculation of activation energies, providing deep insights into reaction mechanisms. jlu.edu.cn

Transition State Analysis and Energy Profiles

For a reaction involving this compound, such as electrophilic aromatic substitution, DFT can be employed to map out the entire energy profile. The process involves:

Reactant and Product Optimization: The geometries of the starting materials (this compound and an electrophile) and the final products are optimized to find their lowest energy structures.

Transition State Search: A search is conducted to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. This is a critical step as the TS structure determines the activation energy of the reaction.

Energy Profile Construction: By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.

In the case of this compound, the electron-donating ethylcyclohexyl group enriches the electron density of the aniline ring, making it more nucleophilic. DFT calculations would likely show that this increased nucleophilicity stabilizes the intermediate carbocation (the arenium ion) formed during electrophilic attack. This stabilization, in turn, lowers the energy of the transition state, resulting in a smaller activation barrier and a faster reaction rate compared to unsubstituted aniline. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The structure of this compound is not static; it possesses significant conformational flexibility due to the cyclohexane (B81311) ring and the single bond connecting it to the aniline moiety.

Conformational Isomers:

Cyclohexane Ring: The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. pressbooks.pub It can undergo a "ring flip" to an alternative chair conformation, though these are not always of equal energy in substituted cyclohexanes. gmu.edulibretexts.org

Substituent Positions: Both the ethyl group and the aniline group can occupy either an axial or equatorial position on the cyclohexane ring. Due to steric hindrance, particularly 1,3-diaxial interactions, the most stable conformation will have the bulky substituents in the equatorial position. utdallas.edu Therefore, the lowest energy conformer of this compound is expected to have both the ethyl group and the aniline group in equatorial positions on the chair-form cyclohexane ring.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and bonds, MD can explore the potential energy surface, identify stable conformers, and calculate the energy barriers for interconversion between them. For this compound, an MD simulation would reveal the frequency of cyclohexane ring flips and the preferred rotational orientation (dihedral angle) of the aniline ring relative to the cyclohexane ring.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Aniline Derivatives (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with a specific property. nih.gov While often used for biological activity, QSAR can also predict physicochemical properties like lipophilicity (logP), acidity/basicity (pKa), or chromatographic retention times. nih.gov

For a QSAR model involving aniline derivatives like this compound, various molecular descriptors would be calculated to represent its structural, electronic, and steric features. These descriptors are then used in statistical methods, such as multiple linear regression, to build a predictive model. researchgate.net

Relevant Molecular Descriptors:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energy of the HOMO, dipole moment, and Hammett constants (σ) which describe the electron-donating or -withdrawing nature of substituents. umn.edu

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common examples. The bulky ethylcyclohexyl group would contribute significantly to these parameters.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

Hydrophobicity Descriptors: The calculated partition coefficient (e.g., MLOGP) is a key descriptor for predicting properties related to solubility and partitioning between different phases. nih.gov

A QSAR model for predicting the basicity (pKa) of a series of aniline derivatives would likely show that electron-donating groups, like the ethylcyclohexyl group, increase basicity, while electron-withdrawing groups decrease it.

Table 2: Selected Molecular Descriptors and Their General Influence on Basicity (pKa) of Anilines

| Descriptor Type | Descriptor Example | Influence of an Increase in Descriptor Value on Basicity | Relevance to this compound |

| Electronic | Hammett Constant (σ) | Decrease (for positive σ values) | The alkyl group has a negative σ, indicating an increase in basicity. |

| Electronic | HOMO Energy | Increase | The EDG raises HOMO energy, correlating with increased basicity. |

| Steric | Molar Refractivity (MR) | Variable, can be complex | The large substituent would have a high MR value. |

| Hydrophobicity | MLOGP | Decrease | The large, nonpolar group increases lipophilicity and generally decreases water solubility and basicity in aqueous solution. |

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of aniline (B41778) and its derivatives is a cornerstone of the chemical industry, with applications ranging from pharmaceuticals to polymers. colab.ws Future research will likely focus on developing more sustainable and efficient catalytic systems for the synthesis of complex aniline derivatives like 3-(4-Ethylcyclohexyl)aniline.

One promising area of investigation is the advancement of dehydrogenation-amination-dehydrogenation strategies. A novel approach has been developed for the synthesis of aniline from cyclohexanol (B46403) using Pt-based catalysts, with Pt/CeO2 showing excellent performance. colab.ws This strategy could be adapted for the synthesis of this compound, potentially from 4-ethylcyclohexanol. Further research could focus on optimizing catalyst composition and reaction conditions to maximize yield and selectivity for this specific substitution pattern.

Another avenue for exploration is the use of photoredox catalysis for direct C-H amination. This method allows for the construction of C-N bonds using primary amines under mild conditions with an acridinium (B8443388) photoredox catalyst. unc.edu Investigating the applicability of this methodology to introduce the aniline moiety onto an ethylcyclohexane (B155913) scaffold could open up new, more direct synthetic routes.

Furthermore, the development of bimetallic catalysts, such as Rh-Ni systems, has shown improved efficiency in the reductive amination of cyclohexanone (B45756) to cyclohexylamine (B46788). mdpi.com Research into similar bimetallic catalysts for the amination of 4-ethylcyclohexanone (B1329521) could lead to more efficient pathways to the corresponding cyclohexylamine, a potential precursor to this compound.

| Catalyst System | Potential Application in this compound Synthesis | Research Focus |

| Pt-based catalysts (e.g., Pt/CeO2) | Dehydrogenation-amination-dehydrogenation of 4-ethylcyclohexanol | Catalyst optimization, reaction condition tuning |

| Acridinium photoredox catalyst | Direct C-H amination of ethylcyclohexane | Substrate scope expansion, regioselectivity control |

| Bimetallic catalysts (e.g., Rh-Ni) | Reductive amination of 4-ethylcyclohexanone | Catalyst composition, precursor synthesis |

Exploration of Advanced Materials Incorporating the Cyclohexyl Aniline Scaffold

The incorporation of specific molecular scaffolds into polymers can impart unique and desirable properties. The cyclohexyl aniline structure, with its combination of aromatic and aliphatic components, offers intriguing possibilities for the creation of advanced materials.

Polyaniline (PANI) and its derivatives are well-known conducting polymers with applications in sensors and anti-corrosion coatings. nih.govmdpi.com The synthesis of new polyaniline derivatives based on substituted anilines allows for the tuning of the polymer's properties. nih.gov Future research could focus on the polymerization of this compound to create novel PANI derivatives. The bulky ethylcyclohexyl group could influence the polymer's morphology, solubility, and electronic properties, potentially leading to materials with enhanced processability or novel sensing capabilities. nih.govresearchgate.net

Liquid crystal polymers (LCPs) are another class of high-performance materials known for their exceptional mechanical strength and thermal stability. wikipedia.orgdakenam.com These properties are derived from the ordered arrangement of rigid molecular units (mesogens) within the polymer chains. wikipedia.org The rigid structure of the aniline ring combined with the conformational flexibility of the ethylcyclohexyl group in this compound makes it a candidate for incorporation as a monomer in novel LCPs. Research in this area would involve the synthesis and characterization of polyesters or polyamides containing this monomer to explore their liquid crystalline behavior and material properties.

| Material Class | Potential Role of this compound | Desired Properties |

| Polyaniline Derivatives | Monomer for novel conducting polymers | Enhanced solubility, modified electronic properties, new sensing capabilities |

| Liquid Crystal Polymers | Monomer containing a rigid-flexible segment | High thermal stability, excellent mechanical strength, unique optical properties |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research, accelerating the discovery and optimization of new molecules and materials.

In the context of this compound, AI and ML algorithms can be employed to predict efficient synthetic routes. By analyzing vast databases of chemical reactions, these tools can identify novel catalytic systems and reaction conditions that are most likely to be successful, thereby reducing the need for extensive empirical screening.

Furthermore, machine learning models can be trained to predict the physicochemical properties and potential applications of new materials. For instance, by inputting the structure of a polymer derived from this compound, an ML model could predict its conductivity, solubility, and suitability for specific sensor applications. This predictive capability can guide the design of new materials with tailored functionalities.

The integration of AI can also facilitate high-throughput screening of virtual libraries of compounds based on the this compound scaffold. By predicting properties such as liquid crystalline behavior or electronic characteristics, AI can help identify the most promising candidates for synthesis and experimental validation, significantly streamlining the materials discovery process.

| Application Area | AI/ML Contribution | Potential Impact |

| Synthesis Planning | Prediction of optimal reaction pathways and catalysts | Reduced experimental effort and faster route development |

| Material Property Prediction | Forecasting of electronic, thermal, and mechanical properties | Guided design of functional materials |

| Virtual Screening | High-throughput evaluation of derivative libraries | Accelerated discovery of novel high-performance materials |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Ethylcyclohexyl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of this compound typically involves cross-coupling reactions (e.g., Buchwald-Hartwig amination) or reductive amination. For example, analogous cyclohexyl-substituted anilines are synthesized via palladium-catalyzed coupling of 4-ethylcyclohexyl halides with aniline derivatives . Optimization includes:

- Catalyst selection : Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency.

- Solvent and temperature : Toluene at 110°C improves reaction kinetics.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures purity.

Yield improvements (70–85%) are achievable by controlling stoichiometry and inert atmosphere conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and cyclohexyl CH₂/CH₃ signals (δ 1.0–2.5 ppm). Ethyl groups show triplet splitting (δ ~1.2 ppm).

- ¹³C NMR : Aromatic carbons (110–150 ppm), cyclohexyl carbons (20–35 ppm), and ethyl CH₃ (10–15 ppm).

- FTIR : N-H stretch (~3400 cm⁻¹), C-N stretch (~1250 cm⁻¹), and C-H bending in cyclohexyl groups (~1450 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) confirms molecular weight. Fragmentation patterns indicate cyclohexyl and ethyl loss .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems or supramolecular assemblies?

- Methodological Answer : Density Functional Theory (DFT) calculations can:

- Electron distribution : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the aniline NH₂ group is electron-rich, facilitating coordination with metal centers .

- Non-covalent interactions : Study π-π stacking or hydrogen bonding in supramolecular systems using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Catalytic activity : Simulate binding energies with transition metals (e.g., Pt or Pd) to design organometallic catalysts .

Q. What strategies resolve contradictions in reported data on the compound’s solubility or stability under varying environmental conditions?

- Methodological Answer :

- Systematic solubility testing : Use a range of solvents (polar to non-polar) at controlled temperatures (25–60°C). Monitor via UV-Vis spectroscopy or HPLC.

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition products .

- Statistical validation : Apply ANOVA to compare conflicting datasets and identify outliers caused by experimental variability (e.g., moisture sensitivity) .

Q. How does the steric and electronic influence of the 4-ethylcyclohexyl group affect the compound’s behavior in organometallic catalysis or as a ligand?

- Methodological Answer :

- Steric effects : The bulky cyclohexyl group hinders axial coordination in square-planar metal complexes, favoring mono-dentate binding. Compare with smaller substituents (e.g., methyl) using X-ray crystallography .

- Electronic effects : Electron-donating ethyl groups increase electron density on the aniline nitrogen, enhancing Lewis basicity. Measure via cyclic voltammetry (CV) to quantify redox potentials .

- Catalytic performance : Test Suzuki-Miyaura coupling efficiency with Pd catalysts; bulky ligands may reduce turnover but improve selectivity .

Data Presentation Guidelines

-

Tables : Include processed data critical to the research question (e.g., reaction yields, spectroscopic assignments). Raw data (e.g., NMR spectra) should be in appendices .

Example Table :Synthetic Method Catalyst Solvent Temp (°C) Yield (%) Purity (HPLC) Buchwald-Hartwig Pd/XPhos Toluene 110 78 99.2 Reductive Amination NaBH₄ MeOH 25 62 95.8 -

Figures : Use molecular orbital diagrams (DFT results) or crystal structures (SHELXL-refined) to illustrate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.